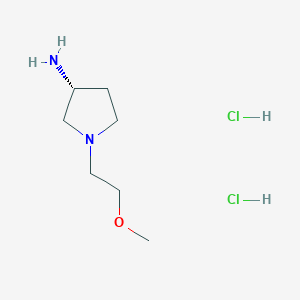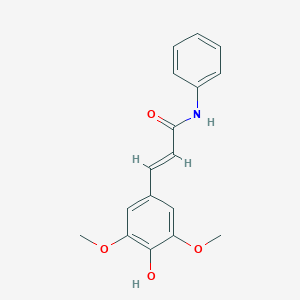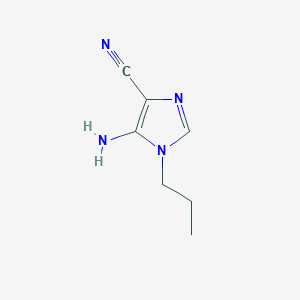
Vinyl diisopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl diisopropylcarbamate is a chemical compound with the molecular formula C9H17NO2. It is also known as vinyl carbamate. This compound is characterized by the presence of a vinyl group attached to a diisopropylcarbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vinyl diisopropylcarbamate can be synthesized through the reaction of diisopropylcarbamoyl chloride with vinyl alcohol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)2CH2NC(O)Cl+CH2=CHOH→(CH3)2CH2NC(O)OCH=CH2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Vinyl diisopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated carbamates.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation of the vinyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Carbamates: Formed through reduction reactions.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Vinyl diisopropylcarbamate has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the vinyl group can be activated in vivo to release active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of vinyl diisopropylcarbamate involves its reactivity with various nucleophiles and electrophiles. The vinyl group can undergo addition reactions, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl carbamate: Similar structure but without the diisopropyl groups.
N-Methyl-N-vinylacetamide: Contains a vinyl group attached to an acetamide moiety.
Vinyl isocyanate: Contains a vinyl group attached to an isocyanate moiety.
Uniqueness
Vinyl diisopropylcarbamate is unique due to the presence of the diisopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in stereospecific transformations and the preparation of enantioenriched compounds .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethenyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 |
Clave InChI |
AUAXHNZLPNKHMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


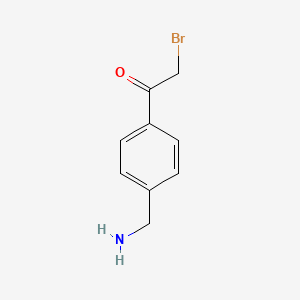
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)

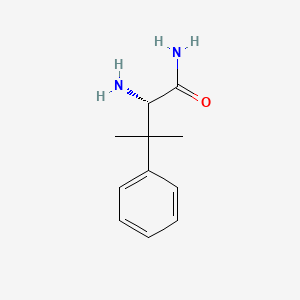
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
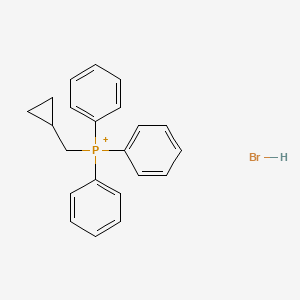
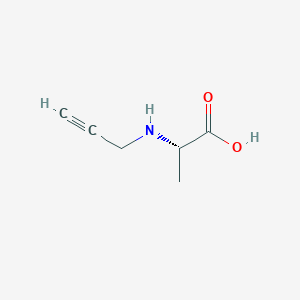
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
